molecular formula C9H9N B3349891 7,8-Dihydroisoquinoline CAS No. 24334-24-5

7,8-Dihydroisoquinoline

Cat. No.: B3349891
CAS No.: 24334-24-5
M. Wt: 131.17 g/mol
InChI Key: MCGVFCHUDYSSJV-UHFFFAOYSA-N
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Description

7,8-Dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic properties and are found in many natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroisoquinoline can be achieved through several methods. One common approach involves the reduction of isoquinoline using hydrogenation techniques. This process typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the cyclization of appropriate precursors, such as beta-arylethylamines, under acidic conditions to form the dihydroisoquinoline ring system .

Industrial Production Methods: Industrial production of this compound often relies on scalable hydrogenation processes. The use of continuous flow reactors and optimized catalytic systems allows for efficient and high-yield production. Additionally, advancements in green chemistry have led to the development of more sustainable and environmentally friendly methods for synthesizing this compound .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Dihydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dihydroisoquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit viral replication by targeting viral enzymes, while others modulate neurotransmitter receptors in the brain, leading to neuroprotective effects. The exact pathways and molecular interactions depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Properties

IUPAC Name

7,8-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1,3,5-7H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGVFCHUDYSSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10488072
Record name 7,8-Dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24334-24-5
Record name 7,8-Dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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